2,6-Difluorobenzoic acid

描述

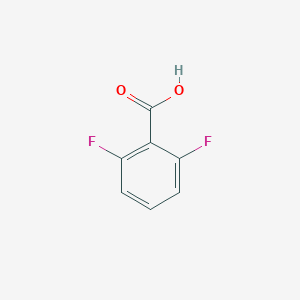

2,6-Difluorobenzoic acid is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Hydrolysis of 2,6-Difluorobenzonitrile: One common method involves the hydrolysis of 2,6-difluorobenzonitrile. The reaction is carried out in an autoclave with sodium hydroxide and water at 150°C for 10 hours.

Oxidation of 2,6-Difluorotoluene: Another method involves the oxidation of 2,6-difluorotoluene using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of 2,6-difluorobenzonitrile due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Esterification: Alcohols and acid catalysts like sulfuric acid are used.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 2,6-Difluorobenzyl alcohol.

Esterification: Methyl 2,6-difluorobenzoate and other esters.

科学研究应用

Industrial Applications

Chemical Tracer in Oil Fields

One of the prominent applications of 2,6-DFBA is as a chemical tracer in oil field operations. Due to its high solubility in water and stability under various conditions, it is used to monitor water flow and detect leaks in oil reservoirs. This application is critical for enhancing oil recovery processes and ensuring environmental safety .

Pesticide Metabolite

2,6-DFBA is recognized as a major metabolite of diflubenzuron, a pesticide used in agriculture for pest control. Its role as a degradation product allows for the monitoring of pesticide residues in environmental samples, which is essential for assessing ecological impacts and ensuring compliance with safety regulations .

Environmental Monitoring

Biomonitoring in Occupational Exposure

A significant application of 2,6-DFBA is in biomonitoring studies to assess occupational exposure to diflubenzuron and related compounds. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to quantify 2,6-DFBA levels in urine samples from individuals exposed to these substances. For instance, studies have reported mean concentrations of 2,6-DFBA in urine samples from workers handling diflubenzuron .

| Study | Mean Concentration (μg/L) | Range (μg/L) | Sample Size |

|---|---|---|---|

| Worker Study A | 42.1 ± 47.2 | 0.786–151 | 34 |

This data highlights the compound's utility in assessing exposure risks and implementing safety measures in agricultural and industrial settings.

Research Applications

Conformational Analysis

Research has also focused on the conformational analysis of 2,6-DFBA using quantum chemical calculations. Studies utilizing Density Functional Theory (DFT) have optimized the molecular geometry of 2,6-DFBA to understand its physical properties better. Such analyses aid future experimental studies involving microwave spectroscopy .

Soil Degradation Studies

In environmental science, 2,6-DFBA has been studied for its degradation behavior in soils. Research indicates that it degrades rapidly when introduced into soil environments, with half-lives reported as short as nine days . This rapid degradation is crucial for assessing the environmental impact of diflubenzuron usage.

Case Studies

Case Study: Pesticide Residue Monitoring

A comprehensive study conducted on the degradation of diflubenzuron highlighted the importance of monitoring its metabolites like 2,6-DFBA in agricultural runoff. The study demonstrated that understanding the degradation pathways of pesticides can lead to better management practices that minimize environmental contamination .

Case Study: Occupational Health Assessment

Another significant case study involved analyzing urine samples from workers exposed to diflubenzuron during pest control operations. The findings emphasized the necessity of regular biomonitoring to ensure worker safety and compliance with occupational health standards .

作用机制

The mechanism of action of 2,6-difluorobenzoic acid depends on its application. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the binding affinity and specificity of the compound to its target enzyme .

相似化合物的比较

- 2-Fluorobenzoic acid

- 2,4-Difluorobenzoic acid

- 2,3-Difluorobenzoic acid

- 4-Fluorobenzoic acid

Comparison: 2,6-Difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated benzoic acids, it exhibits distinct properties in terms of enzyme inhibition and industrial applications .

生物活性

2,6-Difluorobenzoic acid (2,6-DFBA) is an organic compound that has garnered attention for its biological activity, particularly in the context of its role as a metabolite and its potential applications in agriculture and medicine. This article provides a comprehensive overview of the biological activity of 2,6-DFBA, supported by case studies and research findings.

Chemical Structure and Properties

2,6-DFBA is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzoic acid ring. Its chemical formula is , and it has a molecular weight of 162.1 g/mol. The compound exhibits unique properties due to the electronegative fluorine atoms, influencing its reactivity and interaction with biological systems.

Metabolism and Excretion

2,6-DFBA is primarily recognized as a major degradation product of diflubenzuron, an insecticide widely used in agriculture. Studies have shown that 2,6-DFBA can be detected in the urine of animals exposed to diflubenzuron, indicating its role as a biomarker for exposure to this pesticide .

In a study involving rats, the metabolism of diflubenzuron was thoroughly investigated, revealing that 2,6-DFBA is excreted both unmetabolized and as part of metabolic processes . This highlights the compound's relevance in toxicological assessments and environmental monitoring.

Inhibition Studies

Research has demonstrated that 2,6-DFBA exhibits inhibitory effects on various biological systems. For instance, it was tested alongside diflubenzuron on Euglena gracilis, where it showed significant inhibition of growth and protein synthesis . This suggests that 2,6-DFBA may affect cellular processes at multiple levels.

Agricultural Applications

In agricultural research, 2,6-DFBA has been evaluated for its potential use as a propesticide. A series of benzoylphenylurea derivatives synthesized from 2,6-DFBA demonstrated promising insecticidal properties against pests . These findings suggest that modifying the structure of 2,6-DFBA could lead to effective pest control agents with reduced environmental impact.

Analytical Methods

The determination of 2,6-DFBA in biological samples has been accomplished using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). A method developed for detecting this compound in urine samples allows for sensitive quantification, aiding in occupational health assessments for individuals exposed to difluorosubstituted benzoylureas .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-difluorobenzoic acid, and how do reaction conditions influence yield?

- Methodology : Two primary approaches are documented:

- Decarboxylase-catalyzed carboxylation : Enzymatic methods using decarboxylases can achieve regioselective carboxylation under mild conditions, though optimization of pH (6.5–7.5) and temperature (30–40°C) is critical for enzyme stability .

- Halogenation followed by functionalization : Starting with iodination of this compound derivatives, subsequent acylation and ammonolysis yield intermediates for acaricides (e.g., etoxazole derivatives). Reaction times (12–24 hrs) and stoichiometric control of iodine are key to minimizing byproducts .

- Data : Typical yields range from 65% (enzymatic) to 85% (halogenation-based), with purity >95% confirmed via HPLC .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

- Key Properties :

- Melting Point : 156–161°C (lit.), with variability attributed to crystalline polymorphism .

- Solubility : Water-soluble (~2.1 g/L at 25°C), making it suitable for aqueous-phase reactions .

- Stability : Hygroscopic in powder form; storage at 0–6°C in desiccators prevents hydrolysis .

- Safety : Causes skin/eye irritation (GHS Category 2/2A); use PPE and fume hoods during handling .

Q. How is this compound utilized as a building block in agrochemical research?

- Applications :

- Pesticide Adjuvant : Enhances the efficacy of acaricides (e.g., etoxazole) by serving as a precursor for iodinated intermediates .

- Synergist : Improves systemic activity of insecticides via hydrogen-bonding interactions with target enzymes .

- Methodology : Derivatization involves iodination at the 3-position using N-iodosuccinimide (NIS), followed by amidation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Techniques :

- HPLC : Retention time ~18 min (C18 column, acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolves crystal packing (e.g., R22(8) hydrogen-bonded dimers) and dihedral angles (e.g., 33.7° between benzene and carboxyl groups) .

- NMR : Distinct ¹⁹F NMR shifts at δ −110 to −115 ppm confirm fluorination patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Protocols :

- Exposure Mitigation : Use nitrile gloves and goggles; avoid inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

- Waste Disposal : Incinerate in approved facilities to prevent environmental release due to acute aquatic toxicity (EC50 <10 mg/L) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in solid-state reactions?

- Structural Insights :

- Hydrogen Bonding : Forms anti-parallel dimers via O–H⋯O bonds (2.65 Å) and extended layers through C–H⋯F interactions, affecting mechanochemical reactivity .

- Crystallographic Data : Monoclinic system (a=3.6517 Å, b=14.1214 Å, c=12.2850 Å, β=95.651°), Z=4, with thermal stability up to 200°C .

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?

- Application : Acts as a modulator in yttrium-based MOFs, controlling phase behavior and enhancing luminescence properties. Structural diversity arises from carboxylate-F ligand interactions .

- Experimental Design : Coordination modulation with this compound (0.5–2.0 eq.) during MOF assembly adjusts pore size (5–15 Å) and thermal stability (>400°C) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in acaricidal activity (IC50 ranging 10–50 µM) are linked to:

- Purity : Byproducts from incomplete iodination reduce efficacy; validate via LC-MS .

- Assay Conditions : Varying pH (6.0 vs. 7.4) alters protonation states, impacting target binding .

- Recommendations : Standardize bioassays using ≥98% pure compounds (HPLC-UV) and buffer-controlled environments .

Q. What challenges arise in quantifying this compound in complex matrices (e.g., environmental samples)?

- Analytical Challenges :

- Matrix Interference : Co-eluting organofluorines require gradient elution (e.g., 10–90% acetonitrile over 30 min) for baseline separation .

- Detection Limits : Achieve 0.1 ppb sensitivity using tandem mass spectrometry (MRM mode, m/z 158→113) .

Q. How is this compound employed in the synthesis of antiepileptic drugs like Rufinamide?

- Synthetic Pathway :

- Step 1 : Esterification of this compound with SOCl₂, followed by NaBH₄ reduction to 2,6-difluorobenzyl alcohol .

- Step 2 : Azide formation (NaN₃, DMF) and Huisgen cycloaddition with ethyl propiolate to yield Rufinamide (70% overall yield) .

- Optimization : Use anhydrous conditions to suppress hydrolysis; monitor intermediates via ¹⁹F NMR .

属性

IUPAC Name |

2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOTYLMNTZNAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075391 | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Aldrich MSDS] | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

385-00-2 | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000385002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 385-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95B9M9KUY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。